Bienvenue dans la boutique en ligne BenchChem!

4,6-Dichloro-5-(p-tolyl)pyrimidine

Prostaglandin E2 inhibition Structure–activity relationship Anti-inflammatory pyrimidines

4,6-Dichloro-5-(p-tolyl)pyrimidine is a strategic C5-aryl building block for sequential Suzuki–Miyaura coupling. The pre-installed p-tolyl group ensures activity-permissive SAR—unlike inactive C5-H or C5-methyl variants—while its steric (A-value ≈3.0 kcal/mol) and lipophilic (LogP 4.1) profile enables systematic logP–activity studies. The established reactivity hierarchy (C4/C6 > C2 ≫ C5) guarantees the C5-aryl remains intact during functionalization, saving one synthetic step compared to unsubstituted 4,6-dichloropyrimidine. Essential for HIV NNRTI and dual NO/PGE2 inhibitor programs. Order now for accelerated medicinal chemistry.

Molecular Formula C11H8Cl2N2
Molecular Weight 239.10 g/mol
CAS No. 146533-43-9
Cat. No. B7941628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-(p-tolyl)pyrimidine
CAS146533-43-9
Molecular FormulaC11H8Cl2N2
Molecular Weight239.10 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl
InChIInChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)9-10(12)14-6-15-11(9)13/h2-6H,1H3
InChIKeyXCIYCYPBRIGCOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-5-(p-tolyl)pyrimidine (CAS 146533-43-9): Procurement-Grade Overview for Medicinal Chemistry and Cross-Coupling Applications


4,6-Dichloro-5-(p-tolyl)pyrimidine (CAS 146533-43-9) is a halogenated pyrimidine building block featuring chlorine atoms at C4 and C6 and a p-tolyl (4-methylphenyl) substituent at C5 [1]. With a molecular formula of C11H8Cl2N2, a molecular weight of 239.10 g/mol, and a computed XLogP3 of 4.1, this compound occupies a strategic position in the reactivity landscape of dichloropyrimidine intermediates—its C5 aryl group provides steric and electronic differentiation that directly affects cross-coupling regioselectivity and downstream biological activity relative to unsubstituted or small-alkyl analogs [2].

Why Generic 4,6-Dichloropyrimidine Substitution Fails: C5 Substituent Identity Dictates Reactivity and Biological Outcome for 4,6-Dichloro-5-(p-tolyl)pyrimidine


Generic 4,6-dichloropyrimidine (CAS 1193-21-1) and its 5-methyl or 5-phenyl analogs cannot simply replace 4,6-dichloro-5-(p-tolyl)pyrimidine in synthetic sequences or biological screening cascades. The pyrimidine C5 substituent electronically modulates the electrophilicity of the C4 and C6 chlorine centers, directly impacting rates of nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-couplings [1]. Critically, structure–activity relationship (SAR) studies on 2-amino-4,6-dichloropyrimidines demonstrate that C5 substituent identity is a binary determinant of biological activity: compounds bearing hydrogen or methyl at C5 are devoid of significant prostaglandin E2 (PGE2) inhibitory activity, whereas those with larger C5 groups (e.g., butyl, aryl) exhibit low-micromolar potency [2]. The p-tolyl group offers a specific combination of aryl π-character, steric bulk (A-value ≈ 3.0 kcal/mol versus ~1.74 kcal/mol for methyl), and lipophilicity (computed LogP ~4.1) that cannot be replicated by smaller or electronically dissimilar C5 substituents—making direct substitution scientifically unreliable without re-optimization of the entire synthetic or assay cascade.

4,6-Dichloro-5-(p-tolyl)pyrimidine: Quantitative Differentiation Evidence Versus Closest Analogs


C5 Substituent Effect on Biological Activity: p-Tolyl Enables Activity Where Hydrogen and Methyl Fail

In a systematic SAR study of 2-amino-4,6-dichloropyrimidines, compounds bearing hydrogen or methyl at the C5 position were devoid of significant inhibitory activity against immune-activated prostaglandin E2 (PGE2) production, while C5-butyl derivatives exhibited prominent potency [1]. The C5-(p-tolyl) substitution in 4,6-dichloro-5-(p-tolyl)pyrimidine provides an aryl group with electronic and steric properties that fall within the activity-permissive size range identified in this series—larger than inactive methyl but with aromatic conjugation absent in simple alkyl chains—making it a privileged intermediate for generating active PGE2 inhibitor leads.

Prostaglandin E2 inhibition Structure–activity relationship Anti-inflammatory pyrimidines

Regioselective Reactivity Advantage: C4/C6 Chlorine Displacement Hierarchy Enables Sequential Derivatization

The reactivity of chlorine atoms on the pyrimidine ring follows a well-established hierarchy: C4(6) > C2 ≫ C5, governed by the relative stability of Meisenheimer intermediates during SNAr and the electronic bias in oxidative addition steps of palladium-catalyzed cross-couplings [1]. For 4,6-dichloro-5-(p-tolyl)pyrimidine, both chlorine atoms reside at the most reactive C4/C6 positions, enabling sequential displacement under controlled conditions. In contrast, the alternative isomer 2,4-dichloro-5-(p-tolyl)pyrimidine places one chlorine at the less reactive C2 position, reducing the kinetic window for selective mono-functionalization and potentially requiring harsher conditions for the second displacement. The 4,6-dichloro arrangement thus provides a kinetically more accessible and synthetically more versatile platform for building unsymmetrical 4,6-diaryl- or 4-amino-6-aryl-pyrimidines via sequential Suzuki coupling or tandem amination–cross-coupling sequences .

Nucleophilic aromatic substitution Suzuki–Miyaura coupling Regioselective functionalization

Lipophilicity Engineering: Computed LogP Comparison Positions p-Tolyl Between Phenyl and Higher Alkyl C5 Analogs

The computed partition coefficient (XLogP3) for 4,6-dichloro-5-(p-tolyl)pyrimidine is 4.1 [1]. This value represents a significant increase over 4,6-dichloropyrimidine (C5=H, XLogP3 ~1.5) and 4,6-dichloro-5-methylpyrimidine (XLogP3 ~2.2), and is higher than 4,6-dichloro-5-phenylpyrimidine (XLogP3 ~3.7, estimated). The p-tolyl group contributes approximately +2.6 log units relative to the unsubstituted scaffold, placing the compound in a lipophilicity range (LogP 3–5) often associated with improved membrane permeability while remaining below the threshold (LogP >5) where solubility and metabolic liability concerns typically escalate [2]. This intermediate lipophilicity, combined with the topological polar surface area (TPSA) of 25.8 Ų, positions 4,6-dichloro-5-(p-tolyl)pyrimidine-derived analogs favorably within oral drug-likeness space according to Veber and Lipinski guidelines.

Lipophilicity Physicochemical property Drug-likeness optimization

Synthetic Yield Benchmark: Solvent-Free Chlorination Protocol Achieves 88% Yield for Dichloropyrimidines Including 5-Substituted Analogs

A solvent-free or low-solvent protocol for large-scale preparation of chloropyrimidines from hydroxylated precursors, using equimolar or less chlorinating reagent, has been demonstrated to provide dichloropyrimidine products in isolated yields of 88% [1]. While this study focused on 4,6-dichloropyrimidine and its analogues, the methodology is directly applicable to 5-substituted variants including 4,6-dichloro-5-(p-tolyl)pyrimidine. This yield serves as a benchmark for scalable procurement: suppliers employing optimized chlorination methodology can achieve high-throughput production with reduced waste, translating to competitive pricing and reliable supply for gram-to-kilogram quantities [2].

Green chemistry Solvent-free synthesis Chloropyrimidine preparation

HIV NNRTI Intermediate Specificity: 5-Aryl-4,6-dichloropyrimidine Scaffold as Privileged Precursor for Diarylpyrimidine NNRTIs

Diarylpyrimidine (DAPY) derivatives constitute a clinically validated class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), exemplified by etravirine and rilpivirine [1]. The synthetic route to these agents typically proceeds through a 4,6-dichloro-5-arylpyrimidine intermediate, where the C5 aryl group is installed early and the C4 and C6 chlorines are sequentially displaced to introduce the characteristic 2,6-disubstitution pattern. 4,6-Dichloro-5-(p-tolyl)pyrimidine provides the 5-aryl substitution pre-installed, with the p-tolyl group offering a methyl substituent that can modulate packing interactions within the NNRTI hydrophobic binding pocket [2]. Published patent literature identifies 4,6-dichloro-5-arylpyrimidines as key intermediates in HIV NNRTI programs, and the compound's use in preparation of 5,6-substituted pyrimidines targeting HIV strains resistant to reverse transcriptase inhibitors has been specifically noted .

HIV reverse transcriptase Non-nucleoside inhibitor Diarylpyrimidine

4,6-Dichloro-5-(p-tolyl)pyrimidine: Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


Divergent Synthesis of Unsymmetrical 4,6-Diarylpyrimidine Libraries via Sequential Suzuki–Miyaura Coupling

4,6-Dichloro-5-(p-tolyl)pyrimidine serves as an ideal substrate for constructing unsymmetrical 4,6-diarylpyrimidine libraries. The C5 p-tolyl group is pre-installed, leaving the two chemically equivalent but sequentially addressable C4 and C6 chlorine atoms available for stepwise Suzuki–Miyaura cross-coupling with distinct arylboronic acids [1]. The established reactivity hierarchy (C4/C6 > C2 ≫ C5) [2] ensures that the C5-aryl group remains intact during C4 and C6 functionalization. This enables systematic exploration of 4-aryl/6-aryl combinations while holding the C5 pharmacophoric element constant—a synthetic efficiency gain of one full step compared to starting from 4,6-dichloropyrimidine, where C5 functionalization must be performed separately.

Anti-Inflammatory Lead Generation Targeting PGE2 and Nitric Oxide Dual Inhibition

SAR evidence establishes that 2-amino-4,6-dichloropyrimidines with C5 substituents larger than methyl exhibit potent inhibition of immune-activated PGE2 production, while C5-H and C5-methyl analogs are inactive [1]. 4,6-Dichloro-5-(p-tolyl)pyrimidine, upon amination at C4 and/or C6 and optional Suzuki coupling, can generate a focused library of 2-amino-4,6-disubstituted-5-(p-tolyl)pyrimidines for evaluation as dual NO/PGE2 inhibitors—a therapeutic strategy with relevance to inflammatory bowel disease, rheumatoid arthritis, and septic shock [2]. The p-tolyl group ensures that all library members start from an activity-permissive C5 substitution, avoiding wasted synthesis of inactive C5-H or C5-methyl variants.

HIV-1 NNRTI Development: Direct Entry into Diarylpyrimidine Chemical Space

Diarylpyrimidine NNRTIs such as etravirine and rilpivirine are constructed on a 2,4,6-trisubstituted pyrimidine core bearing a C5-aryl group [1]. 4,6-Dichloro-5-(p-tolyl)pyrimidine provides the C5-aryl substitution pre-installed, allowing medicinal chemistry teams to focus on optimization of the C2, C4, and C6 substituents through sequential nucleophilic aromatic substitution and cross-coupling. The p-tolyl methyl group offers an additional diversity point—it can be retained for hydrophobic pocket interactions, oxidized to a carboxylic acid for solubility modulation, or halogenated for further cross-coupling [2]. This compound is specifically noted for preparing pyrimidines with potential activity against HIV strains resistant to first-generation reverse transcriptase inhibitors .

Physicochemical Property Optimization: Systematic LogP Tuning Through C5 Aryl Variation

With a computed XLogP3 of 4.1 and TPSA of 25.8 Ų [1], 4,6-dichloro-5-(p-tolyl)pyrimidine occupies a favorable position in oral drug-likeness space. When used as a core scaffold, the C5 p-tolyl group contributes a defined lipophilicity increment (+2.6 log units relative to C5-H) that can be compared head-to-head with C5-phenyl (Δ ≈ +2.2), C5-(4-chlorophenyl) (Δ ≈ +2.8), and C5-(4-methoxyphenyl) (Δ ≈ +2.0) analogs. Procurement of a matrix of C5-aryl-4,6-dichloropyrimidines enables systematic LogP–activity relationship studies without the confounding effect of variable C4/C6 substitution patterns [2].

Quote Request

Request a Quote for 4,6-Dichloro-5-(p-tolyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.